molecular formula C12H11NO3S B12923719 2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid CAS No. 138300-42-2

2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid

Cat. No.: B12923719
CAS No.: 138300-42-2
M. Wt: 249.29 g/mol
InChI Key: OEZJGJAVLZHLTJ-UHFFFAOYSA-N
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Description

2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid is a heterocyclic compound that features both pyrrole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-formylpyrrole with 4,5-dimethylthiophene-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation, cyclization, and oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s heterocyclic structure allows it to interact with various biological pathways, affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and steric properties.

Biological Activity

2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid is a complex heterocyclic compound that integrates a pyrrole ring with a thiophene moiety. This compound, with a molecular formula of C12H11NO3S and a molecular weight of approximately 239.28 g/mol, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its unique structure enhances its reactivity and interaction with various biological targets, making it a valuable compound for research and therapeutic development.

Chemical Structure and Properties

The compound features both a pyrrole and a thiophene ring, which contribute to its distinct electronic properties. The carboxylic acid functional group further enhances its reactivity. The following table summarizes key properties of the compound:

PropertyValue
Molecular FormulaC12H11NO3S
Molecular Weight239.28 g/mol
IUPAC NameThis compound
CAS Number138300-42-2

Research indicates that this compound interacts with various molecular targets within biological systems. These interactions can modulate enzyme activity and receptor functions, leading to significant alterations in cellular processes. The compound's ability to bind to specific proteins suggests potential roles in therapeutic applications, particularly in cancer treatment and other diseases.

Anticancer Properties

A notable study evaluated the anticancer effects of compounds related to this compound. The findings revealed that derivatives of thiophene exhibited potential inhibitory effects on topoisomerase II, an important target in cancer therapy. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines at low micromolar concentrations while exhibiting low toxicity to normal cells .

Study on Topoisomerase Inhibition

In a study focusing on the synthesis of new thiophene-based compounds as selective topoisomerase II inhibitors, several derivatives were tested against human topoisomerases. Three compounds showed significant inhibitory activity without intercalating with DNA, indicating their potential as anticancer agents . This highlights the relevance of structural modifications around the thiophene ring for enhancing biological activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acidContains both pyrrole and thiophene ringsSimilar structure but different substituents
2-(2,5-Dimethylpyrrol-1-yl)acetic acidPyrrole ring with acetic acidLacks thiophene moiety
4-(2,5-Dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamidePyrrole ring linked to benzamideDifferent functional group arrangement

Properties

CAS No.

138300-42-2

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-(2-formylpyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid

InChI

InChI=1S/C12H11NO3S/c1-7-8(2)17-11(10(7)12(15)16)13-5-3-4-9(13)6-14/h3-6H,1-2H3,(H,15,16)

InChI Key

OEZJGJAVLZHLTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)O)N2C=CC=C2C=O)C

Origin of Product

United States

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